molecular formula C27H22ClN3O2S B7732894 MFCD06640600

MFCD06640600

Cat. No.: B7732894
M. Wt: 488.0 g/mol
InChI Key: JRXYBCVCCYDMTE-VYIQYICTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06640600 is a chemical compound with unique properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD06640600 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

MFCD06640600 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative of this compound, while reduction could produce a reduced form of the compound.

Scientific Research Applications

MFCD06640600 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be used in biochemical assays or as a probe in molecular biology studies.

    Industry: this compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which MFCD06640600 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering biochemical pathways, or modulating cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to MFCD06640600 include those with analogous structures or functional groups. Examples might include other organic molecules used in similar applications.

Uniqueness

This compound stands out due to its unique chemical structure and properties, which may offer advantages in specific applications compared to similar compounds. These advantages could include higher reactivity, better stability, or more favorable interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike. Further research and development could unlock even more uses for this intriguing compound.

Properties

IUPAC Name

(2Z)-N-(4-chlorophenyl)-2-cyano-2-[3-(4-methylphenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-17-7-13-22(14-8-17)31-26(33)24(15-19-6-4-3-5-18(19)2)34-27(31)23(16-29)25(32)30-21-11-9-20(28)10-12-21/h3-14,24H,15H2,1-2H3,(H,30,32)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXYBCVCCYDMTE-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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